(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
CAS No.: 14464-68-7
VCID: VC21538470
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, also known as 3-(trifluoromethyl)-L-phenylalanine, is a unique organic compound with the molecular formula C₁₀H₁₁F₃NO₂ and a molecular weight of 233.19 g/mol . This compound is a phenylalanine derivative, featuring a trifluoromethyl group attached to the phenyl ring, which enhances its chemical and pharmacological properties . Synthesis MethodsThe synthesis of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves a two-step process:
Industrial ProductionIndustrial production methods are optimized for large-scale synthesis, utilizing automated reactors and strict control of reaction conditions to ensure high yield and purity. Chemical Reactions and Interactions(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions:
Biological ActivityThis compound exhibits significant biological activity due to its trifluoromethyl group, which enhances its interaction with biological targets. It is studied for its potential antiviral, anticancer, and neuropharmacological effects . Mechanism of ActionThe trifluoromethyl group increases the compound's binding affinity to specific proteins, leading to enzyme inhibition and receptor modulation. This results in various pharmacological effects, including the inhibition of enzymes involved in metabolic pathways and modulation of neurotransmitter receptors. Comparative Analysis with Similar Compounds
ChemistryUsed as a building block in organic synthesis due to its versatile chemical structure. Biology and MedicineStudied for its interactions with biological molecules and utilized in the development of antiviral, anticancer, and anti-anxiety drugs . IndustryEmployed in the synthesis of various pharmaceuticals and agrochemicals. |
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CAS No. | 14464-68-7 | ||||||||||||
Product Name | (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | ||||||||||||
Molecular Formula | C10H10F3NO2 | ||||||||||||
Molecular Weight | 233.19 g/mol | ||||||||||||
IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | ||||||||||||
Standard InChIKey | BURBNIPKSRJAIQ-QMMMGPOBSA-N | ||||||||||||
Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)[O-])[NH3+] | ||||||||||||
SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | ||||||||||||
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)[O-])[NH3+] | ||||||||||||
Synonyms | 14464-68-7;3-(Trifluoromethyl)-L-phenylalanine;(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoicacid;L-3-Trifluoromethylphenylalanine;(2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoicacid;3-Trifluoromethyl-L-Phenylalanine;L-3-TRIFLUOROMETHYLPHE;L-3-Trifluoromethyphenylalanine;(S)-2-Amino-3-[3-(trifluoromethyl)phenyl]propionicacid;TRIFLUOROMETHYPHE;82317-79-1;D-3-Trifluoromethyphenylalanine;AC1MCRU4;SCHEMBL44156;77092_ALDRICH;H-PHE(3-CF3)-OH;L-PHE(3-CF3)-OH;3-(Trifluoromethyl)phenylalanine;77092_FLUKA;CTK3J1764;MolPort-001-777-569;ZINC2170205;7133AA;CT-388;MFCD00044945 | ||||||||||||
Reference | Suzuki et al. Crystal structures reveal an elusive functional domain of pyrrolysyl-tRNA synthetase. Nature Chemical Biology, doi: 10.1038/nchembio.2497, published online 16 October 2017 | ||||||||||||
PubChem Compound | 2777600 | ||||||||||||
Last Modified | Aug 15 2023 |
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